Tert-butyl 4-(3-guanidinopropyl)piperazine-1-carboxylate hcl
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Overview
Description
Tert-butyl 4-(3-guanidinopropyl)piperazine-1-carboxylate hydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a guanidine group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-guanidinopropyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps One common method starts with the protection of piperazine using a tert-butyl groupThe final step often includes the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can improve yield and purity. Safety measures and quality control are crucial in industrial settings to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-guanidinopropyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the guanidine group or other functional groups in the molecule.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the guanidine group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the guanidine group, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Tert-butyl 4-(3-guanidinopropyl)piperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-guanidinopropyl)piperazine-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The guanidine group can form strong interactions with negatively charged sites on proteins, while the piperazine ring can enhance binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-(3-hydroxypropyl)piperazine: Similar in structure but with a hydroxypropyl group instead of a guanidinopropyl group.
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Contains a bromophenyl group, offering different reactivity and applications.
1-Boc-piperazine: A simpler compound with a tert-butyl group protecting the piperazine ring.
Uniqueness
Tert-butyl 4-(3-guanidinopropyl)piperazine-1-carboxylate hydrochloride is unique due to the presence of the guanidine group, which imparts specific chemical reactivity and biological activity. This makes it particularly valuable in research focused on enzyme inhibition and receptor binding .
Properties
Molecular Formula |
C13H28ClN5O2 |
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Molecular Weight |
321.85 g/mol |
IUPAC Name |
tert-butyl 4-[3-(diaminomethylideneamino)propyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H27N5O2.ClH/c1-13(2,3)20-12(19)18-9-7-17(8-10-18)6-4-5-16-11(14)15;/h4-10H2,1-3H3,(H4,14,15,16);1H |
InChI Key |
LOOPOCODOATBOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCN=C(N)N.Cl |
Origin of Product |
United States |
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